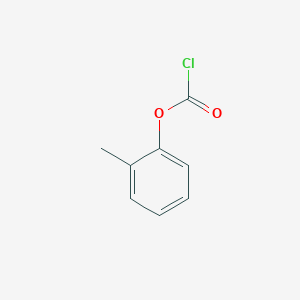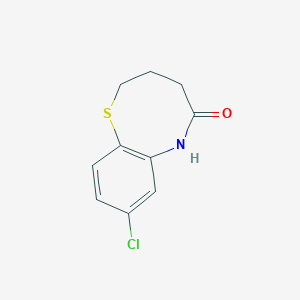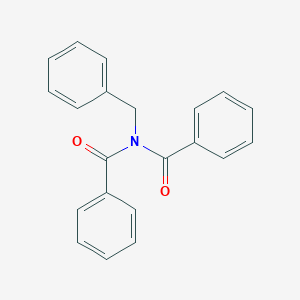
3-甲氧基-9H-咔唑
概述
描述
3-Methoxy-9H-carbazole is an organic compound belonging to the carbazole family. It is characterized by a methoxy group attached to the third position of the carbazole ring. Carbazoles are known for their diverse biological activities and applications in various fields, including organic electronics and medicinal chemistry .
科学研究应用
3-Methoxy-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It shows promise as an anti-cancer agent due to its ability to inhibit cancer cell proliferation.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
作用机制
Target of Action
The primary target of 3-Methoxy-9H-carbazole is caspase-3 , a crucial enzyme involved in the execution-phase of cell apoptosis . It also interacts with reactive oxygen species (ROS) , which play a significant role in various cellular functions and signaling pathways .
Mode of Action
3-Methoxy-9H-carbazole interacts with its targets by inducing caspase-3 activities and the cellular generation of reactive oxygen species . This interaction leads to changes in the cellular environment, affecting cell proliferation and survival .
Biochemical Pathways
The compound’s interaction with caspase-3 and ROS affects the apoptosis pathway . The induction of caspase-3 activities leads to programmed cell death, while the generation of ROS can result in oxidative stress, further promoting apoptosis .
Pharmacokinetics
Its molecular weight (19723 g/mol) and structure suggest it may have suitable properties for bioavailability .
Result of Action
The action of 3-Methoxy-9H-carbazole results in the inhibition of cancer cell proliferation and the induction of apoptosis . This is achieved through the activation of caspase-3 and the generation of ROS, leading to cell death .
Action Environment
The efficacy and stability of 3-Methoxy-9H-carbazole can be influenced by various environmental factors. While specific data on 3-Methoxy-9H-carbazole is limited, factors such as pH, temperature, and presence of other compounds can generally affect the action of similar compounds
生化分析
Biochemical Properties
3-Methoxy-9H-carbazole plays a crucial role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with several biomolecules, including caspase-3, a key enzyme in the apoptosis pathway. The compound induces caspase-3 activity, leading to the generation of reactive oxygen species (ROS), which further promotes apoptosis . Additionally, 3-Methoxy-9H-carbazole inhibits the NF-κB signaling pathway, which is involved in cell proliferation and survival .
Cellular Effects
3-Methoxy-9H-carbazole exerts significant effects on various cell types, particularly cancer cells. It inhibits cancer cell proliferation and induces apoptosis by increasing caspase-3 activity and ROS generation . The compound also affects cell signaling pathways, such as the NF-κB pathway, leading to reduced cell survival and proliferation . Furthermore, 3-Methoxy-9H-carbazole influences gene expression by modulating the activity of transcription factors involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-Methoxy-9H-carbazole exerts its effects through several mechanisms. It binds to and activates caspase-3, leading to the cleavage of various substrates involved in apoptosis . The compound also inhibits the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition results in decreased transcription of genes involved in cell survival and proliferation . Additionally, 3-Methoxy-9H-carbazole induces oxidative stress by increasing ROS levels, further promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-9H-carbazole have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro studies have shown that 3-Methoxy-9H-carbazole induces apoptosis in cancer cells within a few hours of treatment, with maximal effects observed after 24-48 hours . Long-term exposure to the compound may lead to sustained inhibition of cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 3-Methoxy-9H-carbazole vary with different dosages in animal models. At low doses, the compound effectively inhibits cancer cell proliferation and induces apoptosis without causing significant toxicity . At higher doses, 3-Methoxy-9H-carbazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
3-Methoxy-9H-carbazole is involved in several metabolic pathways, primarily related to its role in inducing apoptosis. The compound interacts with metabolic enzymes, such as cytochrome P450, which are involved in its biotransformation and elimination . Additionally, 3-Methoxy-9H-carbazole affects metabolic flux by increasing ROS levels and altering the redox state of cells . These changes can impact various metabolic processes, including energy production and detoxification .
Transport and Distribution
Within cells and tissues, 3-Methoxy-9H-carbazole is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 3-Methoxy-9H-carbazole can accumulate in specific compartments, such as the mitochondria, where it exerts its pro-apoptotic effects . The localization and accumulation of the compound can influence its activity and effectiveness in inducing apoptosis .
Subcellular Localization
3-Methoxy-9H-carbazole exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it induces oxidative stress and promotes apoptosis . Targeting signals and post-translational modifications may direct 3-Methoxy-9H-carbazole to the mitochondria, enhancing its pro-apoptotic effects . Additionally, the compound may interact with other organelles, such as the endoplasmic reticulum, to modulate cellular stress responses .
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-Methoxy-9H-carbazole involves the reaction of 2-methoxy-N-phenylaniline with palladium acetate in acetic acid at elevated temperatures . Another method includes the use of dibromobiphenyl compounds and methoxyamine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for 3-Methoxy-9H-carbazole typically involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can be optimized to achieve higher yields and purity .
化学反应分析
Types of Reactions
3-Methoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrocarbazoles.
Substitution: Electrophilic substitution reactions can introduce various substituents into the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, dihydrocarbazoles, and various substituted carbazoles .
相似化合物的比较
Similar Compounds
- 3,6-Dimethoxy-9H-carbazole
- 3,6-Dibromo-9-ethylcarbazole
- 4-Hydroxycarbazole
- 9-Allylcarbazole
Uniqueness
3-Methoxy-9H-carbazole is unique due to its specific methoxy substitution at the third position, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and inhibit cancer cell proliferation sets it apart from other carbazole derivatives .
属性
IUPAC Name |
3-methoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISIQSCKDZYPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334092 | |
| Record name | 3-Methoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18992-85-3 | |
| Record name | 3-Methoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


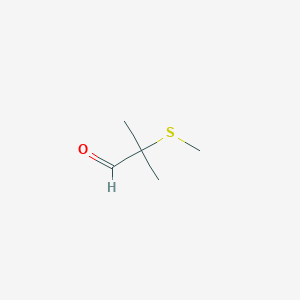
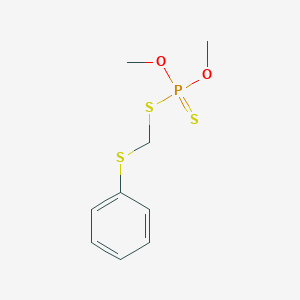


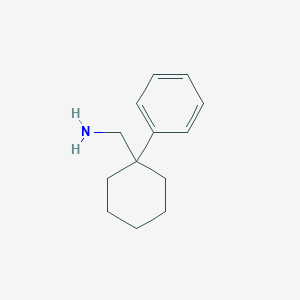
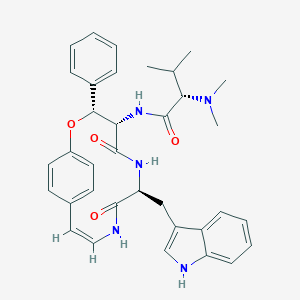
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)


